N-(6-Aminohexyl)-phthalimide hydrochloride is a chemical compound with the molecular formula C₁₄H₁₉ClN₂O₂, and it is classified as a derivative of phthalimide. This compound features an amino group attached to a hexyl chain, which is further linked to the phthalimide moiety. The hydrochloride salt form enhances its solubility in water and facilitates its use in various applications, particularly in biochemical and pharmaceutical contexts. The compound is recognized for its potential utility in drug development and as a reagent in organic synthesis .
These reactions highlight the versatility of N-(6-Aminohexyl)-phthalimide hydrochloride in synthetic organic chemistry .
The biological activity of N-(6-Aminohexyl)-phthalimide hydrochloride has been explored in various studies. It exhibits potential pharmacological properties, including:
The synthesis of N-(6-Aminohexyl)-phthalimide hydrochloride typically involves several steps:
N-(6-Aminohexyl)-phthalimide hydrochloride has several notable applications:
These applications underscore its significance in both academic research and industrial settings .
Interaction studies involving N-(6-Aminohexyl)-phthalimide hydrochloride focus on its binding affinities and effects on biological targets. Such studies may include:
These studies are crucial for determining the efficacy and safety profile of the compound in potential therapeutic applications .
Several compounds share structural similarities with N-(6-Aminohexyl)-phthalimide hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-Hydroxyphthalimide | Contains a hydroxyl group instead of amino | Known for catalytic properties in organic synthesis |
| N-(6-Bromohexyl)-phthalimide | Bromine substituent on hexyl chain | Useful for nucleophilic substitution reactions |
| 1-Naphthalenesulfonamide | Sulfonamide group instead of phthalimide | Exhibits different biological activity profiles |
N-(6-Aminohexyl)-phthalimide hydrochloride stands out due to its specific amino functionality, which enhances its reactivity and potential biological interactions compared to these similar compounds .
N-(6-Aminohexyl)-phthalimide hydrochloride exhibits distinctive solubility patterns that reflect its unique structural characteristics combining a polar phthalimide moiety with an aliphatic aminohexyl chain and ionic hydrochloride functionality [2]. The compound's molecular formula C₁₄H₁₉ClN₂O₂ with a molecular weight of 282.76 g/mol positions it as a moderately sized organic molecule with both hydrophilic and hydrophobic regions [2].
Enhanced Aqueous Solubility
The hydrochloride salt form significantly enhances water solubility compared to the free base compound. This enhancement results from ionic dissociation in aqueous media, where the protonated amino group forms strong electrostatic interactions with water molecules . The phthalimide moiety, while inherently polar due to its carbonyl groups, contributes additional hydrogen bonding capabilities. Phthalimide derivatives typically demonstrate limited water solubility, with phthalimide itself showing solubility values of 0.3 g per 100 g water at 20°C, increasing to 2.2 g per 100 g water at 100°C [3]. However, the ionic nature of the hydrochloride salt substantially improves this characteristic.
Polar Organic Solvent Compatibility
In polar protic solvents, N-(6-Aminohexyl)-phthalimide hydrochloride demonstrates high solubility through multiple interaction mechanisms. Methanol and ethanol provide excellent solvation through hydrogen bonding with both the amino group and phthalimide carbonyl functionalities [4]. The solubility hierarchy in polar solvents typically follows: methanol > ethanol > higher alcohols, consistent with decreasing polarity and hydrogen bonding capacity [5].
Polar aprotic solvents such as acetonitrile and acetone offer moderate to good solubility. These solvents interact primarily through dipole-dipole interactions with the phthalimide carbonyl groups and the protonated amino functionality. Dimethyl sulfoxide, known for its exceptional solvating power, would be expected to provide excellent solubility due to its ability to coordinate with both cationic and neutral species [6].
Behavior in Nonpolar Solvents
The compound exhibits limited solubility in nonpolar solvents such as toluene, hexane, and petroleum ethers. This behavior stems from the predominance of ionic and polar functionalities over the hydrophobic hexyl chain. The phthalimide ring system, despite its aromatic character, contains highly polar carbonyl groups that disfavor dissolution in nonpolar media [4].
Chlorinated solvents like chloroform and dichloromethane provide intermediate solubility characteristics. These solvents can accommodate the compound through weak dipole-induced dipole interactions and van der Waals forces, though solubility remains significantly lower than in polar systems [5].
| Solvent Type | Polarity | Expected Solubility | Primary Interaction Mechanism |
|---|---|---|---|
| Water | High | High (due to HCl salt) | Ionic dissociation |
| Methanol | High | High | Hydrogen bonding + dipole interactions |
| Ethanol | High | High | Hydrogen bonding + dipole interactions |
| Chloroform | Medium | Moderate | Dipole-induced dipole |
| Dichloromethane | Medium | Moderate | Weak dipole interactions |
| Acetone | Medium | Moderate | Dipole interactions |
| Acetonitrile | Medium | Moderate | Dipole interactions |
| Toluene | Low | Low | Weak van der Waals |
| Hexane | Very Low | Very Low | Poor compatibility |
The thermal stability profile of N-(6-Aminohexyl)-phthalimide hydrochloride involves multiple degradation mechanisms occurring across distinct temperature ranges. Understanding these pathways is crucial for processing, storage, and application considerations.
Initial Stability Range (25-150°C)
At ambient temperatures and mild heating conditions, the compound exhibits excellent thermal stability. The phthalimide ring system provides inherent thermal resistance due to its aromatic character and resonance stabilization [7]. The ionic interactions in the hydrochloride salt contribute additional stability through strong electrostatic forces. During this temperature range, only physical changes such as moisture loss or crystal structure modifications may occur.
Primary Decomposition Initiation (150-250°C)
Thermal decomposition typically begins with the weakening of the N-alkyl bond connecting the aminohexyl chain to the phthalimide ring. This process represents the most thermally labile component of the molecular structure [8]. Phthalimide compounds generally demonstrate thermal decomposition starting around 200°C, with N-substituted derivatives showing variable stability depending on the substituent characteristics [9].
The initial decomposition produces 6-aminohexyl fragments and phthalic anhydride derivatives. This pathway parallels the thermal behavior observed in related phthalimide compounds, where N-alkyl substituents are preferentially cleaved before ring degradation [8].
Secondary Decomposition Processes (250-350°C)
At elevated temperatures, the phthalimide ring system undergoes progressive degradation. Ring opening reactions become predominant, leading to the formation of phthalic acid derivatives and various nitrogen-containing fragments [10]. The thermal decomposition of phthalimide compounds produces toxic pollutants including hydrogen cyanide, nitrogen oxides, and various organic fragments [8].
The aminohexyl portion simultaneously undergoes dehydrogenation and fragmentation reactions, producing ammonia, lower aliphatic amines, and hydrocarbon fragments. These processes follow complex kinetic patterns involving both consecutive and parallel reaction pathways.
Complete Degradation (>350°C)
At temperatures exceeding 350°C, complete molecular fragmentation occurs. The primary products include carbon monoxide, carbon dioxide, nitrogen oxides, water vapor, and various low molecular weight organic compounds [8] [10]. The chloride component forms hydrogen chloride gas, which poses additional safety considerations during thermal processing.
| Temperature Range (°C) | Expected Behavior | Possible Products | Kinetic Behavior |
|---|---|---|---|
| 25-100 | Stable | None | - |
| 100-200 | Stable with possible moisture loss | Water vapor (if hydrated) | Slow, first-order |
| 200-250 | N-alkyl bond cleavage | 6-aminohexyl fragments, phthalic anhydride | Moderate, first-order |
| 250-300 | Phthalimide ring opening | Phthalic acid derivatives, amines | Fast, complex order |
| 300-350 | Complete fragmentation | CO, CO₂, N₂, hydrocarbons | Very fast, zero-order |
| >400 | Carbonization | Carbon residue, inorganic salts | Instantaneous |
The pH-dependent behavior of N-(6-Aminohexyl)-phthalimide hydrochloride involves multiple equilibria affecting both the amino functionality and the phthalimide ring system. Unlike simple organic compounds, this molecule presents complex tautomeric possibilities influenced by both the basic amino group and the acidic imide functionality.
Acidic pH Behavior (pH 0-4)
Under strongly acidic conditions, the amino group exists predominantly in its protonated form, creating a stable ammonium cation. The phthalimide moiety remains intact and stable, showing no significant tautomeric activity [11] [12]. The compound's overall charge becomes positive, enhancing water solubility and preventing hydrolytic degradation of the imide ring.
Phthalimide derivatives demonstrate remarkable stability in acidic media, with the imide functionality showing little tendency toward tautomerization [7]. The electron-withdrawing nature of the two carbonyl groups stabilizes the normal keto form, preventing enol-like tautomeric behavior that might occur in less substituted systems.
Neutral pH Range (pH 4-7)
At physiological pH values, the amino group exists primarily in its free base form, while the phthalimide ring maintains its standard configuration. Tautomeric activity remains minimal, as the phthalimide system demonstrates inherent preference for the keto form over potential enol alternatives [11] [12].
The compound exhibits maximum stability in this pH range, with both functional groups existing in their thermodynamically favored forms. This stability profile makes the compound suitable for biological applications where pH conditions approximate physiological values.
Basic pH Behavior (pH 7-12)
As pH increases into the basic range, several important changes occur. The amino group remains unprotonated, but the phthalimide ring system becomes susceptible to nucleophilic attack by hydroxide ions [14]. This process can lead to hydrolytic ring opening, converting the stable imide functionality into less stable amide forms.
The phthalimide-to-phthalamide conversion represents a significant structural transformation that can be considered a type of tautomerization. This process involves the nucleophilic addition of water across one of the carbonyl-nitrogen bonds, followed by ring opening [14]. The reaction kinetics follow a base-catalyzed mechanism with pH-dependent rate constants.
Strongly Basic Conditions (pH >12)
Under highly basic conditions, complete hydrolysis of the phthalimide ring occurs, producing phthalic acid derivatives and free amine functionalities [14]. This represents the complete breakdown of the original tautomeric system, resulting in fundamentally different chemical species.
The hydrolysis mechanism involves sequential nucleophilic attacks by hydroxide ions, ultimately leading to the formation of disodium phthalate and the corresponding aminohexyl amine. This transformation is generally irreversible under normal conditions.
Tautomeric Form Analysis
While classical keto-enol tautomerization is not significant in phthalimide systems due to the aromatic stabilization and electron-withdrawing effects, other tautomeric equilibria may occur. The imide-amide equilibrium becomes relevant under hydrolytic conditions, representing a pH-dependent structural transformation [11] [15].
The absence of significant enol tautomers in phthalimide derivatives contrasts with simpler carbonyl compounds. Theoretical calculations indicate substantial energy barriers (>5 kcal/mol) for enol formation, making such tautomers negligible under normal conditions [12].
| pH Range | Expected Dominant Form | Tautomeric Considerations | Stability Assessment |
|---|---|---|---|
| 0-2 (Strongly Acidic) | Protonated amino group, stable phthalimide | No significant tautomerization | High |
| 2-4 (Acidic) | Protonated amino group, stable phthalimide | No significant tautomerization | High |
| 4-7 (Weakly Acidic to Neutral) | Free amino group, stable phthalimide | Minimal tautomeric activity | High |
| 7-9 (Weakly Basic) | Free amino group, potential phthalimide hydrolysis | Potential enol-like behavior at imide nitrogen | Moderate |
| 9-12 (Basic) | Deprotonated forms, phthalimide hydrolysis | Enhanced nucleophilic character | Low |
| 12-14 (Strongly Basic) | Complete hydrolysis products | Complete structural breakdown | Very Low |